Phosphatidylinositol 4,5-bisphosphate

Ion Channel Pharmacology Electrophysiology Membrane Biophysics

Researchers requiring functional PI(4,5)P2 for ion channel reconstitution (e.g., Kir2.1, TRP) or PLC/PI3K enzyme assays cannot substitute PI(4)P or PI(3,4,5)P3. This authentic lipid ensures correct substrate specificity, binding affinity, and regulatory outcomes in liposome sedimentation, protein overlay, and cellular translocation studies. - Validated for Kir2.1 and TRP channel gating; only PI(4,5)P2 activates, not related phosphoinositides. - DGKη-PH domain probe confirms superior selectivity over standard PLCδ1-PH. - ≥98% purity; shipped on dry ice for global delivery.

Molecular Formula C47H85O19P3
Molecular Weight 1047.1 g/mol
CAS No. 245126-95-8
Cat. No. B1233934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphatidylinositol 4,5-bisphosphate
CAS245126-95-8
Molecular FormulaC47H85O19P3
Molecular Weight1047.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C47H85O19P3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58)/b13-11-,19-17-,24-22-,30-28-/t39-,42-,43+,44+,45-,46-,47-/m1/s1
InChIKeyCNWINRVXAYPOMW-FCNJXWMTSA-N
Commercial & Availability
Standard Pack Sizes0.3 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) Research Overview


Phosphatidylinositol 4,5-bisphosphate (PIP2) is a minor but essential phosphoinositide lipid residing in the inner leaflet of the plasma membrane of eukaryotic cells [1]. Despite its low abundance, its high negative charge (multivalent) and specific phosphorylation pattern make it a central hub for cell signaling, regulating a wide range of membrane-associated events [1]. The compound (CAS 245126-95-8), chemically a 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol 4,5-bisphosphate , serves as a substrate for phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), and acts as a primary messenger .

Substrate for phospholipase C (PLC) and PI3K
Central signaling hub at the plasma membrane inner leaflet
Multivalent anionic lipid for membrane-associated studies

Why PI(4,5)P2 Cannot Be Substituted by Other Phosphoinositides


While the family of phosphoinositides shares a common phosphatidylinositol backbone, their distinct phosphorylation patterns at the 3, 4, and 5 positions of the inositol ring dictate unique subcellular localizations and highly specific protein recognition events [1]. This specificity means that other phosphoinositides, such as PI(4)P or PI(3,4,5)P3, cannot be used interchangeably with PI(4,5)P2. The substitution of PI(4,5)P2 with an analog or a related lipid will not recapitulate the same binding interactions, enzymatic substrate properties, or regulatory outcomes [2]. The quantitative evidence below demonstrates that the exact 4,5-bisphosphate configuration is a non-negotiable requirement for function in key experimental systems.

PI(4,5)P2
PI(4)P / PI(5)P / PI
Cannot activate Kir2.1 channels; 4,5-bisphosphate headgroup is essential
PI(4,5)P2
PI(3,4,5)P3
Different binding partners; does not substitute in PLC or DGKη pathways
PI(4,5)P2
PI(3,4)P2
10-fold lower profilin affinity may shift actin regulation readouts

Quantitative Differentiation of PI(4,5)P2 from Key Comparators


Activation of Kir2.1 Channels vs. Other Phosphoinositides

In a defined liposome patch-clamp system, PI(4,5)P2 is uniquely capable of activating human Kir2.1 channels. While PI(4,5)P2 achieves an open probability (Po) of ~0.4 at 1 mol% in the membrane, alternative phosphoinositides PI, PI(4)P, and PI(5)P produce no detectable activation. Furthermore, PI(3,4,5)P3 induces only minimal channel activity. This establishes a strict requirement for the 4,5-bisphosphate headgroup for this critical ion channel function [1].

Kir2.1 Activation
Head-to-head
Po ~0.4 at 1 mol%
Only PI(4,5)P2 supports robust Kir2.1 gating
PI, PI(4)P, PI(5)P: no activation; PI(3,4,5)P3: minimal. Liposome patch-clamp.
Ion Channel Pharmacology Electrophysiology Membrane Biophysics

Binding Affinity of Profilin: PI(4,5)P2 vs. D-3 Phosphoinositides

The binding affinity of human profilin varies significantly among phosphoinositides. The dissociation constant (Kd) for PI(4,5)P2 is 11 μM, which is substantially higher (indicating weaker binding) than for the D-3 phosphoinositides PI(3,4)P2 (Kd = 1.1 μM) and PI(3,4,5)P3 (Kd = 5.7 μM) [1]. This difference is not merely biophysical; it correlates with functional outcomes, as the potency of these lipids in offsetting profilin's inhibition of actin assembly follows their binding affinity: PI(3,4)P2 > PI(3,4,5)P3 > PI(4,5)P2 [1].

Profilin Binding
Head-to-head
Kd = 11 μM
Weaker ligand than PI(3,4)P2 (Kd 1.1 μM) or PI(3,4,5)P3 (5.7 μM)
~10-fold lower affinity; correlates with actin assembly potency
Protein-Lipid Interactions Cytoskeletal Dynamics Signal Transduction

Selective Binding of DGKη-PH Domain to PI(4,5)P2

The pleckstrin homology (PH) domain of diacylglycerol kinase η (DGKη) exhibits a pronounced and selective binding preference for PI(4,5)P2. In protein-lipid overlay and liposome binding assays, the DGKη-PH domain showed the most significant binding activity toward PI(4,5)P2 when tested against a panel of glycero- and sphingolipids, including PI(3,4,5)P3, PI(3,4)P2, PI(3)P, PI(4)P, and PI(5)P [1]. This selectivity is functionally relevant; in cells, the localization of DGKη to the plasma membrane in response to hyperosmotic stress is dependent on its ability to bind PI(4,5)P2, and mutations in its PI(4,5)P2-binding site abolish this translocation [1].

DGKη-PH Domain
Head-to-head
Strongest binding among tested panel
Selective for PI(4,5)P2 over PI(3,4,5)P3, PI(3,4)P2, etc.
Protein-lipid overlay and liposome binding; required for membrane recruitment
Lipid Signaling Kinase Regulation Protein Domain Specificity

PDPK1 Recruitment Specificity: PIP3 vs. PI(4,5)P2

Phosphoinositide-dependent protein kinase 1 (PDPK1, also known as PDK1) is a master kinase in the PI3K signaling pathway. Its recruitment to the plasma membrane is a critical step in signal propagation. PDPK1 binds to its canonical activator, phosphatidylinositol 3,4,5-trisphosphate (PIP3), with high affinity. In contrast, PDPK1 shows only low affinity for PI(4,5)P2 [1]. This differential affinity ensures that PDPK1 is specifically recruited to sites of PI3K activity where PIP3 is generated, rather than being generally localized to the plasma membrane where PI(4,5)P2 is abundant.

PDPK1 Recruitment
Class-level
Low affinity for PI(4,5)P2
Not a substitute for PIP3 in PI3K pathway reconstitution
High affinity for PI(3,4,5)P3 (PIP3); pathway database summary
Kinase Signaling Cell Signaling Membrane Recruitment

Key Research Applications Requiring Genuine PI(4,5)P2


Ion Channel Reconstitution in Defined Lipid Environments

For electrophysiologists studying the direct lipid dependence of ion channels like Kir2.1 or TRP channels, the use of authentic PI(4,5)P2 is mandatory. The data show that related phosphoinositides, including its precursor PI(4)P and the signaling lipid PI(3,4,5)P3, do not activate Kir2.1 [1]. Therefore, procurement of genuine PI(4,5)P2 (CAS 245126-95-8) is essential for any experiment aiming to reconstitute or assay PI(4,5)P2-dependent channel gating in liposomes or supported bilayers.

PLC and PI3K Substrate Specificity Assays

As the primary substrate for phospholipase C (PLC) and a key substrate for phosphoinositide 3-kinase (PI3K), PI(4,5)P2 is required for in vitro enzyme assays [1]. While PI3K can phosphorylate PI(4,5)P2 to generate PI(3,4,5)P3, the distinct specificity of these enzymes means that other phosphoinositides (e.g., PI(3)P or PI(4)P) are not appropriate substitutes for studying the canonical PLC-β/γ or PI3K pathways. Using PI(4,5)P2 ensures the correct substrate is present for measuring enzyme kinetics or screening for inhibitors.

Validation of PI(4,5)P2-Specific Protein Domain Probes

The development of new cellular sensors for PI(4,5)P2, such as the DGKη-PH domain, relies on the lipid's unique binding profile. Studies have shown that DGKη-PH is equal or superior to the standard PLCδ1-PH probe in terms of affinity and selectivity for PI(4,5)P2 over other phosphoinositides [1]. Validating or utilizing these tools in protein-lipid overlay assays, liposome co-sedimentation, or cellular translocation studies requires the use of the specific PI(4,5)P2 ligand to which the probe was characterized.

Application
Selection Property
Validation Focus
Ion channel reconstitution studies
Direct activation of Kir2.1 and related channels
Channel gating in defined lipid environments
PLC and PI3K substrate specificity assays
Canonical substrate for phosphoinositide metabolism
Enzyme kinetics and inhibitor screening
PI(4,5)P2 sensor validation
Domain selectivity for PI(4,5)P2 over other lipids
Binding affinity and translocation specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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